4-propoxy-2,3-dihydro-1H-inden-1-ol
Description
4-Propoxy-2,3-dihydro-1H-inden-1-ol is a bicyclic aromatic alcohol featuring a propoxy substituent at the 4-position of the indane scaffold. This compound belongs to a broader class of 2,3-dihydro-1H-inden-1-ol derivatives, which are recognized for their structural rigidity and versatility in medicinal chemistry. The propoxy group enhances lipophilicity and influences binding interactions in biological targets, making it a candidate for drug discovery, particularly in immunomodulation and enzyme inhibition .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-propoxy-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C12H16O2/c1-2-8-14-12-5-3-4-9-10(12)6-7-11(9)13/h3-5,11,13H,2,6-8H2,1H3 |
InChI Key |
QPKAPPHRHKWCEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC2=C1CCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propoxy-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.
Alkylation: The 2,3-dihydro-1H-inden-1-one is then subjected to alkylation using propyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting product is reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-propoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated compounds.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-propoxy-2,3-dihydro-1H-inden-1-one, while reduction may produce more saturated alcohols.
Scientific Research Applications
4-propoxy-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-propoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and other biomolecules .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The activity and physicochemical properties of 4-propoxy-2,3-dihydro-1H-inden-1-ol are highly dependent on substituent modifications. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups: Analogs with electron-withdrawing substituents (e.g., chloro, cyanopyridine) exhibit enhanced potency in PD-1/PD-L1 inhibition. For example, chloro-substituted derivatives show IC₅₀ values as low as 1 × 10⁻⁴ nM .
- Stereochemistry : The S-enantiomer of 4-phenyl derivatives demonstrates superior activity compared to the R-form, as seen in SAR studies .
Stereochemical Considerations
- Cotton Effects : Circular dichroism (CD) studies reveal that the absolute configuration (S or R) of the hydroxyl group significantly impacts bioactivity. For example, (S)-configured inden-1-ols show distinct positive/negative Cotton effects at 210–230 nm .
- Self-Disproportionation of Enantiomers (SDE) : Volatile inden-1-ol derivatives (e.g., 2,3-dihydro-1H-inden-1-ol) risk enantiopurity loss during solvent removal, necessitating careful purification protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
